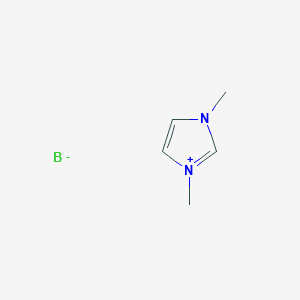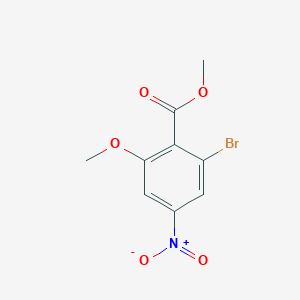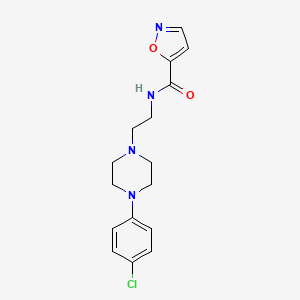
1,3-Dimethyl-1h-imidazol-3-ium tetrahydroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-1h-imidazol-3-ium tetrahydroborate is a chemical compound known for its unique structure and properties It is a member of the imidazolium family, which are heterocyclic compounds containing nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-1h-imidazol-3-ium tetrahydroborate can be synthesized through a series of chemical reactions involving imidazole derivatives and boron-containing reagents. One common method involves the reaction of 1,3-dimethylimidazole with borane (BH3) in the presence of a suitable solvent. The reaction typically occurs under mild conditions, such as room temperature, and results in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product in a highly pure form .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethyl-1h-imidazol-3-ium tetrahydroborate undergoes various chemical reactions, including:
Reduction: It can act as a reducing agent in organic synthesis, facilitating the reduction of various functional groups.
Substitution: The compound can participate in substitution reactions, where one of its atoms or groups is replaced by another atom or group.
Complex Formation: It can form complexes with metals, which can be useful in catalysis and other applications.
Common Reagents and Conditions
Common reagents used in reactions with this compound include borane, metal salts, and various organic solvents. Reaction conditions typically involve mild temperatures and atmospheric pressure to ensure the stability of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield reduced organic compounds, while complex formation can result in metal-ligand complexes .
Aplicaciones Científicas De Investigación
1,3-Dimethyl-1h-imidazol-3-ium tetrahydroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent and a ligand in various chemical reactions and catalysis.
Medicine: It is being explored for its potential use in drug development and delivery systems.
Mecanismo De Acción
The mechanism of action of 1,3-Dimethyl-1h-imidazol-3-ium tetrahydroborate involves its ability to donate electrons and form stable complexes with other molecules. This property makes it an effective reducing agent and a versatile ligand in coordination chemistry. The molecular targets and pathways involved in its action depend on the specific application and the nature of the interacting molecules .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethylimidazoyl-2-ylidene borane: Similar in structure but with different reactivity and applications.
1,3-Diethyl-1H-benzo[d]imidazol-2(3H)-one: Another imidazole derivative with distinct properties and uses.
Uniqueness
1,3-Dimethyl-1h-imidazol-3-ium tetrahydroborate is unique due to its specific combination of imidazole and borane functionalities, which confer unique reactivity and stability. This makes it particularly useful in applications requiring strong reducing agents and stable ligands.
Propiedades
InChI |
InChI=1S/C5H9N2.B/c1-6-3-4-7(2)5-6;/h3-5H,1-2H3;/q+1;-1 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUSYQMMERDGGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-].CN1C=C[N+](=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211417-77-4 |
Source


|
| Record name | 1,3-Dimethylimidazol-2-ylidene borane, | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2944025.png)
![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-4-phenyloxane-4-carboxamide](/img/structure/B2944027.png)

![N-(2-((3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)amino)-2-oxoethyl)benzamide](/img/structure/B2944029.png)
![methyl 4-methoxy-3-({[2-(thiophen-3-yl)pyridin-4-yl]methyl}sulfamoyl)benzoate](/img/structure/B2944030.png)
![4-[benzyl(ethyl)sulfamoyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2944034.png)
![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2944036.png)



